(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of recyclable catalysts and green chemistry principles is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Free amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Boc-amino-3-(4-methoxy-phenyl)-butyric acid: Similar structure but with a methoxy group instead of a hydroxy group.
(2R,3R)-2-Boc-amino-3-(4-chloro-phenyl)-butyric acid: Contains a chloro group instead of a hydroxy group.
Uniqueness
(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to the presence of the hydroxy group, which can engage in additional hydrogen bonding and redox reactions compared to its analogs.
Properties
IUPAC Name |
(2R,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGIYFYNRRZGU-BXKDBHETSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.